
1-(1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a 1,2,3-triazole ring, which is a type of heterocyclic aromatic organic compound. The triazole ring is fused to a cyclopropyl group and an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom . The azetidine ring is further substituted with a sulfonyl group attached to a phenyl ring, which in turn is substituted with a chloro and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The presence of the nitrogen atoms in the azetidine and triazole rings, as well as the sulfonyl group, would likely result in a highly polar molecule. The trifluoromethyl group would add to the molecule’s overall polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. Its polarity might result in high solubility in polar solvents. The presence of the chloro and trifluoromethyl groups might also influence its reactivity .Scientific Research Applications
Synthesis and Chemical Properties
- The compound is involved in the synthesis of various azole derivatives, showing potential in the development of novel organic compounds. For example, Meshcheryakov and Shainyan (2004) synthesized 2-Phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole, highlighting the compound's utility in creating structurally diverse molecules with potential applications in medicinal chemistry (Meshcheryakov & Shainyan, 2004).
Biological and Pharmacological Activity
- Several studies have focused on the biological activities of compounds related to 1-(1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole. For instance, research by Jiang and Hansen (2011) on similar triazole derivatives demonstrated potent inhibitory effects against caspase-3, an enzyme involved in apoptosis, indicating potential therapeutic applications (Jiang & Hansen, 2011).
- Shah et al. (2014) investigated azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives for antimicrobial activity, suggesting the potential of related compounds in antibacterial and antifungal applications (Shah et al., 2014).
Chemical Transformations and Synthesis Applications
- The compound's derivatives have been utilized in various chemical transformations. Sreerama et al. (2020) developed a one-pot synthesis method for novel 1,2,3-triazole derivatives, demonstrating the versatility of such compounds in synthetic chemistry (Sreerama et al., 2020).
- Thomas et al. (2014) focused on azetidinone derivatives containing 1,2,4-triazole for anti-tubercular activity, showcasing the compound's role in developing new medicinal agents (Thomas et al., 2014).
Future Directions
properties
IUPAC Name |
1-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-4-cyclopropyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N4O2S/c16-13-4-3-11(5-12(13)15(17,18)19)26(24,25)22-6-10(7-22)23-8-14(20-21-23)9-1-2-9/h3-5,8-10H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEDFQMRJAYSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2427031.png)
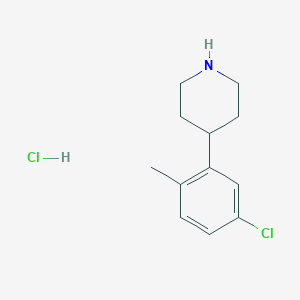
![7-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2427036.png)
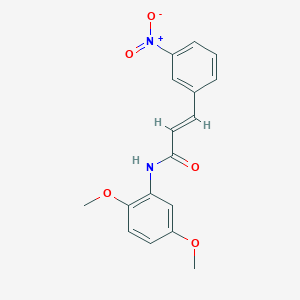
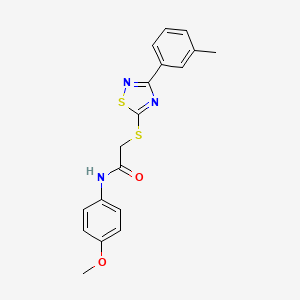
![5-((2-Ethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2427043.png)
![2-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B2427044.png)

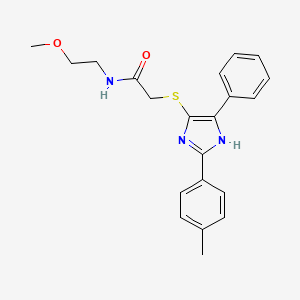
![N-(4-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2427048.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-fluorobenzamide](/img/structure/B2427049.png)
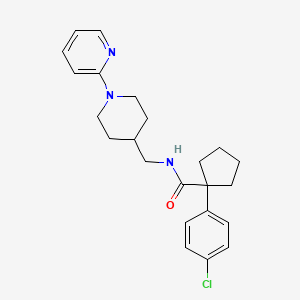
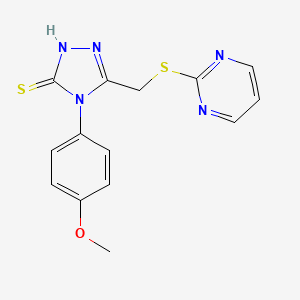
![7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline](/img/structure/B2427053.png)